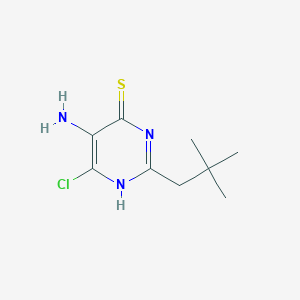
5-Amino-6-chloro-2-(2,2-dimethylpropyl)pyrimidine-4(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-6-chloro-2-neopentylpyrimidine-4(1H)-thione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-chloro-2-neopentylpyrimidine-4(1H)-thione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyrimidine and neopentylamine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Catalysts and Reagents: Catalysts and reagents such as base (e.g., sodium hydroxide) and solvents (e.g., ethanol) are used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 5-Amino-6-chloro-2-neopentylpyrimidine-4(1H)-thione may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations.
化学反応の分析
Types of Reactions
5-Amino-6-chloro-2-neopentylpyrimidine-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted pyrimidines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-Amino-6-chloro-2-neopentylpyrimidine-4(1H)-thione involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.
類似化合物との比較
Similar Compounds
5-Amino-6-chloropyrimidine-4(1H)-thione: Lacks the neopentyl group.
2-Amino-4-chloro-6-methylpyrimidine: Contains a methyl group instead of a neopentyl group.
5-Amino-2,4,6-trichloropyrimidine: Contains additional chlorine atoms.
Uniqueness
5-Amino-6-chloro-2-neopentylpyrimidine-4(1H)-thione is unique due to the presence of the neopentyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.
特性
CAS番号 |
61457-11-2 |
|---|---|
分子式 |
C9H14ClN3S |
分子量 |
231.75 g/mol |
IUPAC名 |
5-amino-6-chloro-2-(2,2-dimethylpropyl)-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C9H14ClN3S/c1-9(2,3)4-5-12-7(10)6(11)8(14)13-5/h4,11H2,1-3H3,(H,12,13,14) |
InChIキー |
SURDOKZCRKOIOT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC1=NC(=S)C(=C(N1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thiazolyl)-](/img/structure/B15212511.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(6-hydroxyhexylamino)pyrimidin-2-one](/img/structure/B15212515.png)
![5-Amino-2-{[(pyrimidin-4-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B15212517.png)

![3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B15212524.png)
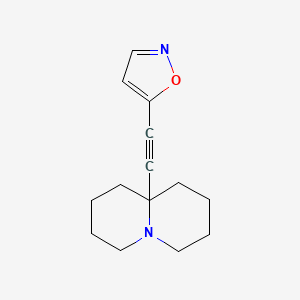

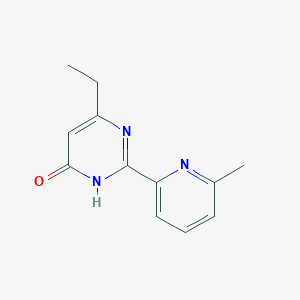
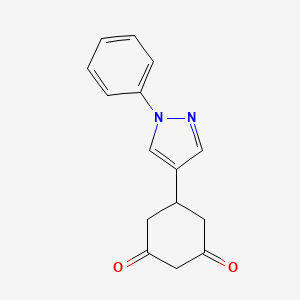
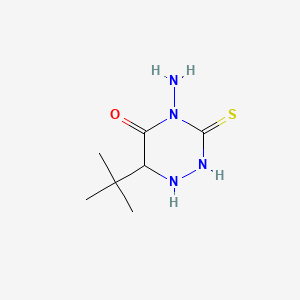
![2-(1-((5,7-Difluorobenzo[d]thiazol-2-yl)methyl)-4,5-dimethyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid](/img/structure/B15212576.png)
![6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B15212580.png)

![6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione](/img/structure/B15212585.png)
